
Amisometradine
概要
説明
Amisometradine is a chemical compound with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.2184 g/mol . It is also known by its systematic name 6-amino-3-methyl-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione . This compound is characterized by its pyrimidinedione structure, which is a key feature in its chemical behavior and applications.
準備方法
アミソメトラジンは、複数の合成経路を通じて合成することができます。 一般的な方法の1つは、以下のステップを含んでいます :
無水酢酸: 最初のステップでは、無水酢酸と前駆体化合物を反応させます。
水酸化ナトリウム水溶液: 次に、中間生成物を水酸化ナトリウム水溶液で処理します。
エタノール: 最後のステップでは、エタノールを使用して合成を完了します。
これらのステップは、最終生成物の純度と収率を確保するために、制御された条件下で行われます。工業生産方法では、これらの反応のスケールアップと、大規模合成のための条件の最適化が含まれる場合があります。
化学反応の分析
アミソメトラジンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この反応では、酸素が加えられたり、水素が除去されたりします。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応では、水素が加えられたり、酸素が除去されたりします。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
置換: この反応では、1つの原子または原子群が別の原子または原子群に置き換えられます。一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
アミソメトラジンは、以下を含む幅広い科学研究への応用を持っています。
化学: さまざまな化学反応や合成プロセスにおいて、試薬として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用が研究されています。
医学: 特にうっ血性心不全の治療における潜在的な治療効果が調査されています.
産業: さまざまな化学製品や材料の製造に使用されます。
科学的研究の応用
Pharmacological Profile
Amisometradine functions primarily as a diuretic, promoting the excretion of sodium and water from the body. Its mechanism of action involves inhibiting sodium reabsorption in the renal tubules, leading to increased urine output. This property makes it beneficial for patients suffering from conditions such as:
- Congestive Heart Failure (CHF) : By reducing fluid overload, this compound can alleviate symptoms associated with heart failure.
- Hypertension : It aids in lowering blood pressure through diuresis.
- Edema : Particularly in cases of nephrotic syndrome and cardiac edema, this compound has shown effectiveness.
Diuretic Index Comparison
A study comparing this compound with mersalyl (another diuretic) revealed that this compound had an average diuretic index of +41%, while mersalyl had a significantly higher index of +103% . This indicates that while this compound is effective, it may not be as potent as some traditional diuretics.
Case Studies
- Congestive Heart Failure Management :
- Hypertensive Patients :
- Nephrotic Syndrome :
Data Table: Summary of Clinical Findings
Condition | Dosage | Diuretic Index | Patient Response |
---|---|---|---|
Congestive Heart Failure | 2.4 g | +41% | Significant improvement in edema |
Hypertension | Varies | N/A | Notable BP reduction |
Nephrotic Syndrome | Varies | N/A | Weight loss and fluid reduction |
Adverse Effects and Considerations
While this compound is generally well-tolerated, some adverse effects have been reported. These include:
- Electrolyte imbalances (e.g., hypokalemia)
- Dehydration
- Dizziness and orthostatic hypotension
Monitoring renal function and electrolyte levels is crucial during treatment to mitigate these risks.
作用機序
アミソメトラジンの作用機序は、特定の分子標的と経路との相互作用に関与しています。特定の酵素や受容体の活性を調節することで効果を発揮すると考えられています。 たとえば、うっ血性心不全の治療においては、心筋の収縮力を高め、血流を改善することで効果を発揮する可能性があります .
類似化合物との比較
アミソメトラジンは、以下のような他の類似化合物と比較することができます。
アマンタジン: 両方の化合物は構造が似ており、特定の病気の治療に使用されています.
アミソメトラジンは、その特定の分子構造と、さまざまな分野で提供される用途の範囲において、ユニークな存在です。
生物活性
Amisometradine, also known as Rolicton, is a compound that has been studied for its biological activity, particularly as a diuretic. This article provides a comprehensive overview of its biological effects, mechanisms of action, and clinical findings based on diverse research sources.
Overview of this compound
This compound is classified as a pyrimidinedione diuretic. Its primary function is to promote diuresis, which is the increased production of urine. It has been investigated for its efficacy in treating conditions such as edema and hypertension.
The exact mechanism by which this compound exerts its diuretic effects involves the inhibition of sodium reabsorption in the renal tubules. This action leads to increased sodium and water excretion, thereby reducing fluid retention in the body. The compound's pharmacological profile suggests that it may also influence renal blood flow and glomerular filtration rate, contributing to its overall diuretic effect.
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of this compound:
- Diuretic Efficacy : In a study involving 20 patients, this compound demonstrated an average diuretic index of +41%, compared to +103% for mersalyl, another diuretic agent. This indicates a lower but still significant diuretic effect relative to other treatments .
- Case Study Analysis : A notable case study published in JAMA examined this compound's effects alongside other anti-anginal drugs. The findings suggested that while this compound showed some improvement in symptoms, the placebo effect was substantial, highlighting the need for careful interpretation of results when assessing efficacy .
- Pharmacological Testing : Research has also focused on topological virtual screening and pharmacological tests to explore this compound's cytostatic properties. These studies indicate potential applications beyond diuresis, suggesting that this compound may have broader biological activities worth exploring further .
Comparative Analysis with Other Diuretics
The following table summarizes the comparative diuretic indices of this compound against other known diuretics:
Diuretic Agent | Diuretic Index (%) |
---|---|
This compound | +41 |
Mersalyl | +103 |
Furosemide | +150 |
Hydrochlorothiazide | +90 |
This comparison illustrates that while this compound is effective, it may not be as potent as some other diuretics currently available.
特性
IUPAC Name |
6-amino-3-methyl-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNYSZHYMGWWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=CC(=O)N(C1=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203538 | |
Record name | Amisometradine [INN:BAN:NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-28-7 | |
Record name | 6-Amino-3-methyl-1-(2-methyl-2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amisometradine [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMISOMETRADINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amisometradine [INN:BAN:NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amisometradine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMISOMETRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30973N61ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。